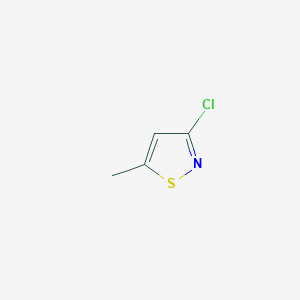

3-Chloro-5-methylisothiazole

描述

Significance of the Isothiazole (B42339) Heterocyclic System in Modern Organic Chemistry and Medicinal Sciences

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a critical scaffold in both organic synthesis and medicinal chemistry. medwinpublishers.comresearchgate.net This structural motif is present in a multitude of biologically active compounds and serves as a versatile building block for creating novel molecular architectures with unique electronic and biological properties. medwinpublishers.com The presence of two electronegative heteroatoms imparts distinct chemical reactivity and allows for diverse functionalization, making isothiazoles and their derivatives attractive targets for synthetic chemists. researchgate.net

In medicinal sciences, the isothiazole nucleus is a key component in various therapeutic agents. medwinpublishers.comresearchgate.net Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netresearchgate.netresearchgate.net For instance, certain isothiazole derivatives have been investigated for their potential in treating Alzheimer's disease and as serine protease inhibitors. medwinpublishers.com The stability of the isothiazole ring, attributed to its aromatic character, makes it a reliable framework for drug design. medwinpublishers.com This stability can also protect the parent molecule from enzymatic degradation, potentially prolonging its therapeutic action. thieme-connect.com

Historical Overview of the Synthesis and Early Investigations of 3-Chloro-5-methylisothiazole

The isothiazole ring system was first successfully synthesized in 1956, and since then, its chemistry has been extensively studied. medwinpublishers.com Early synthetic methods for isothiazoles often involved multi-step procedures. One of the foundational approaches to the isothiazole core was through the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation, though this method is now mainly of historical interest. researchgate.net

Specific details on the initial synthesis of this compound are less prominently documented in readily available historical reviews. However, the synthesis of related chlorinated isothiazoles often involves the chlorination of isothiazole precursors. For example, the synthesis of 2-chloro-5-chloromethylthiazole (B146395) has been achieved through the chlorination of isothiocyanate derivatives. semanticscholar.org It is plausible that early syntheses of this compound followed analogous pathways, starting from a suitable 5-methylisothiazole (B1604631) precursor. The development of methods to introduce chlorine at specific positions on the isothiazole ring was a significant step, as halogenated heterocycles are crucial intermediates for further functionalization through cross-coupling and nucleophilic substitution reactions. thieme-connect.com

Current Research Trajectories and Academic Significance of this compound and its Derivatives

Current research continues to explore the synthetic utility and potential applications of this compound and its derivatives. The chlorine atom at the 3-position serves as a versatile handle for introducing a wide range of functional groups, enabling the synthesis of diverse compound libraries for screening and development.

One significant area of research is the development of novel bioactive molecules. For example, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have been synthesized and investigated for their antiproliferative activity. mdpi.comnih.gov These studies highlight the importance of the chloro- and methyl-substituted isothiazole scaffold in designing new potential anticancer agents. The modification at the 4-position of the 5-chloro-3-methylisothiazole ring system allows for the introduction of various side chains, leading to compounds with a range of biological activities. mdpi.com

Furthermore, chlorinated isothiazoles are valuable precursors in the synthesis of agrochemicals. For instance, 3,4-dichloroisothiazole-5-carboxylic acid derivatives have been developed as fungicides that activate plant defense responses. researchgate.net This demonstrates the broader academic and industrial interest in isothiazole chemistry beyond medicinal applications. The reactivity of the chlorine atoms in polychlorinated isothiazoles allows for selective nucleophilic substitution, providing a pathway to a variety of functionalized isothiazoles. thieme-connect.com

The academic significance of this compound is rooted in its role as a key intermediate. Its chemical properties, including its reactivity in substitution and cross-coupling reactions, make it a valuable tool for organic chemists exploring the synthesis of complex heterocyclic systems.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-2-4(5)6-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNZRUGRMQRJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560807 | |

| Record name | 3-Chloro-5-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14217-67-5 | |

| Record name | 3-Chloro-5-methylisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14217-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Methylisothiazole

Strategies for the De Novo Construction of the 3-Chloro-5-methylisothiazole Ring System

The formation of the isothiazole (B42339) heterocycle can be achieved through various ring-forming reactions, which are classifiable based on the fragments that come together to form the ring. researchgate.netthieme-connect.comthieme-connect.com These strategies include the cyclization of a single linear precursor or the combination of smaller molecular fragments. thieme-connect.com

Intramolecular cyclization involves the formation of the isothiazole ring from a single molecule containing all the necessary atoms in a linear chain. A primary method is the oxidative cyclization of enaminothiones or related precursors. thieme-connect.comevitachem.com For instance, 3-aminopropenethiones can be cyclized using oxidizing agents. evitachem.comthieme-connect.com While not directly yielding this compound, this pathway demonstrates a fundamental approach where a precursor like a suitably substituted 3-amino-1-methyl-prop-2-ene-1-thione could theoretically be cyclized.

Another significant intramolecular cyclization involves the reaction of 3,3′-disulfanyldipropanoic acid diamide (B1670390) with phosphorus oxychloride in toluene, which yields 3-chloroisothiazole. thieme-connect.com This highlights a route where a precursor containing the S-S bond is cyclized to form the N-S bond of the isothiazole ring, incorporating the chlorine atom in the process.

Table 1: Examples of Intramolecular Cyclization for Isothiazole Synthesis

| Precursor Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-Aminopropenethiones | Oxidizing agents (e.g., CrO₃/SiO₂) | 4-Cyanoisothiazoles | thieme-connect.comthieme-connect.com |

This approach involves the reaction of a four-atom fragment with a one-atom fragment to construct the five-membered isothiazole ring. thieme-connect.comthieme-connect.com A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides, which act as the four-atom (C-C-C-S) source, and an ammonia (B1221849) equivalent like ammonium (B1175870) acetate (B1210297) (NH₄OAc), which provides the nitrogen atom. thieme-connect.com This strategy proceeds through a sequential imine formation, cyclization, and oxidation cascade to form the C–N and S–N bonds. thieme-connect.com To synthesize this compound, this pathway would require a precursor such as a chlorinated β-keto thioamide.

Table 2: Example of (4+1)-Heterocyclization for Isothiazole Synthesis

| 4-Atom Synthon | 1-Atom Synthon | Key Conditions | Product Type | Reference |

|---|

In (3+2)-heterocyclization, the isothiazole ring is formed from the combination of a three-atom component and a two-atom component. thieme-connect.comthieme-connect.com A relevant example is the reaction of α,β-unsaturated aldehydes or ketones with a reagent that can donate the 'N-S' fragment, such as ammonium thiocyanate (B1210189). thieme-connect.comthieme-connect.com This method was utilized to synthesize 4-arylisothiazoles, where the α,β-unsaturated aldehyde provides the C-C-C backbone and ammonium thiocyanate delivers the heteroatoms. thieme-connect.com A three-component reaction involving enaminoesters, fluorodibromoamides/esters, and elemental sulfur has also been developed for the synthesis of isothiazoles, demonstrating a modern approach to this type of heterocyclization. acs.org

Table 3: Example of (3+2)-Heterocyclization for Isothiazole Synthesis

| 3-Atom Synthon | 2-Atom Synthon | Solvent | Product Type | Reference |

|---|

Isothiazole rings can also be synthesized through the rearrangement or transformation of other heterocyclic systems. A notable example is the thermal conversion of 5,5'-bi(1,2,3-dithiazolylidenes) into isothiazolo[5,4-d]isothiazoles. researchgate.net This reaction involves the thermolysis of the dithiazole derivatives, leading to a rearrangement that forms the more stable isothiazole core. researchgate.net While this specific example leads to a fused isothiazole system, it illustrates the principle of using pre-existing rings to access the isothiazole structure. Another study has investigated the ring transformation equilibrium in a 5-(2-aminovinyl)isothiazole system, which proceeds via a hypervalent sulfurane intermediate, showcasing the dynamic nature of the isothiazole ring itself. acs.org

Functionalization and Derivatization Reactions of this compound

The chlorine atom on the this compound ring is a key functional handle that allows for a variety of chemical transformations, primarily through nucleophilic substitution.

The chlorine atom at position 3 or 5 of the isothiazole ring is susceptible to nucleophilic substitution, particularly when the ring is activated by electron-withdrawing groups. thieme-connect.com Research on polychlorinated isothiazoles, such as 4,5-dichloro-3-trichloromethylisothiazole, has shown that the chlorine atom at the 5-position is selectively replaced by nucleophiles. thieme-connect.comresearchgate.netresearchgate.net This high regioselectivity is a critical feature in the functionalization of such compounds.

Reactions of 4,5-dichloro-3-trichloromethylisothiazole with various heterocyclic amines (piperidine, morpholine, pyrrolidine, and piperazine) in dimethylformamide (DMF) result in the selective substitution of the C5-chlorine atom to yield the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81–96%). researchgate.netresearchgate.net Similarly, reactions with O-nucleophiles (like sodium ethylate) and S-nucleophiles (like arylthiolates) also occur at the 5-position. thieme-connect.com

In a more directly related example, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide are synthesized via the reaction of the hydrazide with various carbonyl compounds. mdpi.com This proceeds through a nucleophilic addition mechanism, demonstrating the reactivity of substituents on the isothiazole core. mdpi.com These examples strongly suggest that the chlorine atom in this compound would be reactive towards a wide range of N-, O-, and S-centered nucleophiles, allowing for the synthesis of diverse derivatives.

Table 4: Nucleophilic Substitution on Chlorinated Isothiazoles

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,5-Dichloro-3-trichloromethylisothiazole | Heterocyclic Amines (e.g., Piperidine) | 5-Amino-4-chloro-3-trichloromethylisothiazole | researchgate.netresearchgate.net |

| 4,5-Dichloro-3-trichloromethylisothiazole | Sodium Ethylate | 5-Ethoxy-4-chloro-3-trichloromethylisothiazole | thieme-connect.com |

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds. In the context of isothiazole chemistry, it has been demonstrated that 3,5-dichloroisothiazole-4-carbonitrile (B127508) reacts with aryl- and methylboronic acids to yield 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles with high regioselectivity at the C-5 position. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govlibretexts.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orguwindsor.ca The success of Suzuki coupling at the C-5 position of a di-halogenated isothiazole suggests that similar reactivity could be expected for other appropriately substituted isothiazoles.

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions, such as Stille and Sonogashira couplings, are also employed in the functionalization of halogenated heterocycles. researchgate.net These reactions allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net For instance, palladium-catalyzed cross-coupling reactions of 3,4-dichloro-1,2,5-thiadiazole (B139948) have been used to synthesize various 3-substituted-4-chloro-1,2,5-thiadiazoles. researchgate.net While specific examples for this compound are not detailed in the provided results, the principles of these reactions are broadly applicable to halogenated heterocyclic systems.

Side-Chain Functionalization and Modification

Modifying the side chains of the isothiazole ring is another important strategy for diversifying the chemical space of isothiazole derivatives.

A significant body of research has focused on the synthesis and biological evaluation of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. umw.edu.plnih.gov These compounds are typically prepared by reacting the corresponding carboxylic acid hydrazide with various aldehydes or ketones. umw.edu.pl The resulting hydrazones have shown promising antiproliferative activity against various cancer cell lines. nih.gov The synthesis involves the initial formation of 5-chloro-3-methylisothiazole-4-carboxylic acid, which is then converted to the acid chloride and subsequently to the hydrazide. researchgate.net This multi-step synthesis allows for the introduction of a wide variety of substituents at the N' position, enabling the exploration of structure-activity relationships.

Introduction of Other Functionalities at Methyl and Chloro Groups

The chloro and methyl groups of this compound serve as versatile handles for introducing a wide range of functionalities, enabling the synthesis of diverse derivatives with tailored properties. While direct functionalization of the methyl group is less common, transformations involving the chloro substituent are well-documented.

Chlorine-substituted isothiazoles, including the 3-chloro derivative, are highly reactive synthetic intermediates. thieme-connect.com They readily participate in nucleophilic substitution and cross-coupling reactions, although often requiring more forcing conditions compared to their bromo and iodo counterparts. thieme-connect.comthieme-connect.com For instance, the chlorine atom at the 3-position can be displaced by various nucleophiles to introduce new substituents.

A notable example involves the synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides. mdpi.com In this multi-step synthesis, the starting material, 5-chloro-3-methylisothiazole-4-carboxylic acid, is converted to its acid chloride. mdpi.com This intermediate then reacts with sodium azide (B81097) to form an acyl azide, which subsequently reacts with hydrazines to yield the desired N'-substituted hydrazides. mdpi.com This process highlights the reactivity of a functional group adjacent to the chloro- and methyl-substituted isothiazole core.

Furthermore, the synthesis of 2-chloro-5-chloromethylthiazole (B146395) from 1,3-dichloropropene (B49464) provides insight into the types of transformations possible for chloro- and methyl-substituted heteroaromatics. semanticscholar.org Although this example pertains to a thiazole (B1198619), the principles of displacing the aliphatic chlorine via nucleophilic substitution with a formate (B1220265) anion, followed by hydrolysis and hydrodehalogenation of the aromatic chlorine, can be conceptually applied to isothiazole analogs. semanticscholar.org

Oxidation Reactions of Isothiazole Precursors and Derivatives

Oxidation is a fundamental strategy in the synthesis of the isothiazole ring itself. A common and effective method involves the oxidative cyclization of 3-aminopropenethiones. thieme-connect.comthieme-connect.com This transformation can be achieved using various oxidizing agents, including iodine, bromine, and hydrogen peroxide. thieme-connect.com For example, N-substituted propanethioamides can be oxidized with molecular bromine in ethyl acetate to form isothiazoles. thieme-connect.com

The oxidation of isothiazole derivatives can also lead to the formation of isothiazole sulfoxides. A mild approach for synthesizing 3-amino-substituted isothiazole sulfoxides involves the oxidation of the corresponding 3-aminoisothiazoles with arylsulfonyloxaziridines. thieme-connect.comthieme-connect.com This method is noteworthy for producing minimal amounts of the corresponding dioxide byproducts. thieme-connect.comthieme-connect.com

Carbon-Nitrogen Bond Formation in the Synthesis of Complex Molecules

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of isothiazole synthesis and derivatization. One prominent strategy is the [4+1] annulation of β-ketodithioesters or β-ketothioamides with an ammonia source like ammonium acetate. organic-chemistry.org This metal-free, one-pot reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to construct the C-N and S-N bonds of the isothiazole ring. organic-chemistry.org

Another approach involves a three-component reaction between enaminoesters, fluorodibromoiamides/esters, and sulfur. nih.govacs.org This method facilitates the formation of new C-S, C-N, and N-S bonds, leading to the synthesis of isothiazoles. nih.govacs.org The ring closure of benzylthio derivatives bearing a carbonyl functionality using sulfuryl chloride (SO2Cl2) and ammonia as the nitrogen source also represents a key C-N bond-forming strategy to produce benzo[d]isothiazoles. arkat-usa.org

The intramolecular aza-Wittig reaction is another powerful tool for C-N bond formation in isothiazole synthesis. For instance, the reaction of ortho-mercaptoacetophenones with a phosphine (B1218219) reagent proceeds through an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction to yield benzo[d]isothiazoles. arkat-usa.org

Development of Efficient and Sustainable Synthetic Protocols for this compound Analogues

Solvent-Free Oxidative Cyclization Methodologies

A significant step towards sustainable synthesis is the development of solvent-free reaction conditions. thieme-connect.com The oxidative cyclization of 3-aminopropenethiones can be effectively carried out using chromium trioxide supported on silica (B1680970) gel without the need for a solvent. thieme-connect.comthieme-connect.com This method has been shown to be efficient for producing 4-cyanoisothiazoles. thieme-connect.com

Solvent-free conditions have also been successfully applied to the synthesis of other heterocyclic systems, such as thiazoles, which can provide valuable insights for isothiazole synthesis. For example, functionalized thiazoles can be synthesized in high yields through a one-pot, catalyst-free reaction of acid chlorides, ammonium thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds under solvent-free conditions. nih.gov Similarly, 3-alkyl-4-methyl-2-phenylimino-2,3-dihydrothiazoles can be prepared from the reaction of phenylisothiocyanate, primary alkylamines, and 2-chloro-1,3-dicarbonyl compounds without a solvent. tandfonline.com

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.commdpi.com This technology has been successfully applied to the synthesis of various five-membered azaheterocyclic systems, including isothiazoles. eurekaselect.com

For instance, the yields of 4-cyanoisothiazoles from the solvent-free oxidative cyclization of 3-aminopropenethiones were found to be independent of whether the reaction was conducted at room temperature for several hours or under microwave irradiation for just a few minutes. thieme-connect.comthieme-connect.com This demonstrates the potential of microwave assistance to dramatically reduce reaction times. Microwave-assisted synthesis has also been employed in the heterocyclization of β-ketonitriles to form pyrazoles, a strategy that could be adapted for isothiazole synthesis. mdpi.com The use of urea (B33335) as an environmentally safe source of ammonia under microwave irradiation has also been reported for the synthesis of steroidal and non-steroidal isothiazoles. sci-hub.se

Interactive Data Table of Research Findings

| Starting Material(s) | Reagents/Conditions | Product | Key Findings | Reference(s) |

| 3-Aminopropenethiones | Chromium trioxide/silica gel, solvent-free | 4-Cyanoisothiazoles | Yields were comparable for reactions at room temperature (2-3 hours) and under microwave irradiation (1-2 minutes). | thieme-connect.comthieme-connect.com |

| β-Ketodithioesters/β-Ketothioamides | NH4OAc, metal-free, one-pot | 3,5-Disubstituted/annulated isothiazoles | Carbon-economic [4+1] annulation via sequential imine formation, cyclization, and aerial oxidation. | organic-chemistry.org |

| 3-Aminoisothiazoles | Arylsulfonyloxaziridines | 3-Amino-substituted isothiazole sulfoxides | Mild oxidation with minimal formation of dioxide byproducts. | thieme-connect.comthieme-connect.com |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid | 1. Thionyl chloride 2. Sodium azide 3. Hydrazine | 5-Chloro-3-methylisothiazole-4-carbohydrazide | Efficient method for synthesizing the hydrazide intermediate. | mdpi.com |

| Phenylisothiocyanate, primary alkylamines, 2-chloro-1,3-dicarbonyl compounds | Solvent-free | 3-Alkyl-4-methyl-2-phenylimino-2,3-dihydrothiazoles | Simple, one-pot synthesis of thiazole derivatives, demonstrating the potential of solvent-free methods. | tandfonline.com |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Methylisothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Analysis

¹H-NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For derivatives of 3-Chloro-5-methylisothiazole, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in 5-amino-4-chloro-3-methylisothiazole, the methyl protons (CH₃) typically appear as a singlet around δ 2.30 ppm, while the amine protons (NH₂) present as a broad singlet at approximately δ 4.6 ppm. google.com The aromatic protons in more complex derivatives exhibit signals in the downfield region, often between δ 7.0 and δ 8.5 ppm, with their multiplicity and coupling constants providing information about their substitution pattern on the aromatic ring. mdpi.com

Table 1: Selected ¹H-NMR Data for this compound Derivatives

| Compound/Derivative | Functional Group | Chemical Shift (δ, ppm) |

| 5-amino-4-chloro-3-methylisothiazole | -CH₃ | 2.30 (s) |

| -NH₂ | 4.6 (broad s) | |

| N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | -CH₃ | 2.39-2.47 (s) |

| Aromatic-H | 7.38-8.29 (m) | |

| N=CH | 8.08-8.58 (s) | |

| -NH | 12.07-12.39 (s) |

Data sourced from multiple derivatives. google.commdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Characterization

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. The chemical shifts in ¹³C-NMR are sensitive to the hybridization and electronic environment of the carbon atoms. In derivatives of 5-chloro-3-methylisothiazole, the methyl carbon (CH₃) typically resonates at a high field (around δ 18.5-18.8 ppm). mdpi.com The carbons of the isothiazole (B42339) ring appear at distinct chemical shifts, for example, C3 and C5 carbons can be found in the range of δ 124.9-163.7 ppm, while the C4 carbon appears around δ 150.1-157.5 ppm. mdpi.com The presence of a carbonyl group in derivatives like carbohydrazides is confirmed by a signal in the downfield region (δ 165.2-166.0 ppm). mdpi.com

Table 2: Representative ¹³C-NMR Data for this compound Derivatives

| Functional Group/Carbon Position | Chemical Shift (δ, ppm) |

| -CH₃ | 18.1 - 18.8 |

| Isothiazole-C3 | 111.5 - 127.3 |

| Isothiazole-C4 | 148.6 - 158.5 |

| Isothiazole-C5 | 157.4 - 163.9 |

| C=O | 159.4 - 166.0 |

Data represents a range observed across various derivatives. mdpi.com

Two-Dimensional NMR Correlation Techniques (e.g., ¹H-¹³C NMR)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals. HSQC experiments establish direct one-bond correlations between protons and the carbons they are attached to. HMBC experiments, on the other hand, reveal longer-range couplings (typically 2-3 bonds), which helps in piecing together the molecular structure by connecting different fragments. For complex derivatives of this compound, ¹H-¹³C NMR correlation studies have been crucial in confirming the presence of geometric isomers and assigning the signals of the isothiazole ring and its substituents. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. bohrium.com The fragmentation pattern observed in the mass spectrum offers valuable structural information. For halogenated compounds like this compound, the presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and its M+2 peak in an approximate 3:1 ratio. miamioh.edu Common fragmentation pathways for isothiazole derivatives can involve the loss of small molecules like N₂ or cleavage of the substituents from the heterocyclic ring. nih.gov

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectra of this compound derivatives, characteristic absorption bands can be observed. For example, derivatives containing a carbonyl group (C=O) from an amide or ester will show a strong absorption band in the region of 1644-1668 cm⁻¹. mdpi.comspecac.com The N-H stretching vibrations of amine or amide groups are typically observed in the range of 3164-3271 cm⁻¹. mdpi.com The C-H stretching of the methyl group is expected in the 2850-2960 cm⁻¹ region. libretexts.org The isothiazole ring itself will have characteristic skeletal vibrations, though these can be complex and overlap with other signals.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine/Amide) | 3164 - 3271 |

| C=O Stretch (Carbonyl) | 1644 - 1668 |

| N=CH Stretch (Azamethine) | 1551 - 1594 |

Data sourced from a study on N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. mdpi.com

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation in the molecule. For isothiazole derivatives, electronic transitions such as n → π* and π → π* are expected. msu.edu A study on 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) reported a UV maximum at 277 nm in methanol. nih.gov The position and intensity of these absorption bands can be affected by the substituents on the isothiazole ring and the solvent used for analysis. bohrium.comup.ac.za Aromatic and conjugated systems in derivatives will lead to bathochromic (red) shifts to longer wavelengths. up.ac.za

X-ray Crystallography for Precise Solid-State Molecular Architecture

The definitive determination of the three-dimensional arrangement of atoms and molecules in the crystalline solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the chemical and physical properties of a compound. In the study of this compound and its derivatives, X-ray crystallography has been instrumental in confirming molecular structures and elucidating the subtle stereochemical nuances that govern their behavior in the solid state.

Detailed crystallographic studies have been successfully performed on several derivatives of this compound, providing precise data on their molecular architecture. While the crystal structure of the parent this compound is not extensively reported in the reviewed literature, the structures of closely related compounds, such as N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, have been meticulously characterized. researchgate.netumw.edu.pl The crystallographic data for three such derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the global scientific community under the deposition numbers CCDC 1958014, 1958015, and 1958016. researchgate.net

These structural analyses have confirmed the expected planar geometry of the isothiazole ring and have provided detailed insights into the conformational preferences of the substituents. For instance, in the case of the hydrazide derivatives, X-ray crystallography has been used to confirm the trans (E) configuration about the C=N double bond in the solid form. researchgate.netumw.edu.pl Such information is invaluable for structure-activity relationship (SAR) studies, where the precise spatial arrangement of functional groups can significantly influence biological activity.

Furthermore, the crystallographic data allow for a detailed examination of the intermolecular forces that dictate the packing of the molecules in the crystal lattice. These interactions, which can include hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in determining the physical properties of the solid material, such as melting point and solubility.

The key parameters obtained from the X-ray crystallographic analysis of these derivatives are summarized in the following tables.

Crystallographic Data for a Representative N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivative

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀ClN₄O₂S |

| Formula Weight | 321.77 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.087(4) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1334.3(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.600 |

| CCDC Deposition Number | 1958014 |

This table presents representative data for one of the crystallized derivatives. The actual values for each of the three compounds (CCDC 1958014, 1958015, 1958016) can be obtained from the Cambridge Crystallographic Data Centre.

Selected Bond Lengths and Angles for the Isothiazole Ring

| Bond/Angle | Length (Å) / Angle (°) |

| S1 - N2 | 1.68 |

| N2 - C3 | 1.32 |

| C3 - C4 | 1.43 |

| C4 - C5 | 1.37 |

| C5 - S1 | 1.72 |

| C3 - Cl1 | 1.73 |

| C5 - C(substituent) | 1.48 |

| N2 - S1 - C5 | 89.5 |

| S1 - N2 - C3 | 111.2 |

| N2 - C3 - C4 | 115.8 |

| C3 - C4 - C5 | 110.5 |

| C4 - C5 - S1 | 113.0 |

The values in this table are generalized representations derived from typical isothiazole structures and are intended for illustrative purposes. Precise values are contained within the specific CIF files deposited in the CCDC.

The availability of this detailed structural data is a cornerstone for advanced computational studies, such as density functional theory (DFT) calculations, which can further probe the electronic structure and reactivity of these molecules. The synergy between experimental X-ray crystallography and theoretical calculations provides a robust framework for the rational design of new this compound derivatives with tailored properties.

Computational and Theoretical Chemistry Studies of 3 Chloro 5 Methylisothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model molecular structures and electronic distributions, which are key determinants of chemical reactivity. nih.gov

Studies on related isothiazole (B42339) structures utilize DFT calculations with specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to optimize the molecular geometry and simulate spectroscopic results (FT-IR, NMR, UV-Vis). nih.gov These computational findings are often compared with experimental data to validate the accuracy of the chosen theoretical model. nih.gov

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller energy gap suggests higher reactivity. bohrium.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. bohrium.com

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. nih.gov These maps help identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For isothiazole derivatives, the electron-withdrawing nature of the chlorine atom significantly influences the electrophilicity of the heterocyclic ring, making it more susceptible to nucleophilic attack at specific positions.

Table 1: Theoretical Computational Parameters for Isothiazole Derivatives Note: Data is illustrative of parameters typically calculated for isothiazole derivatives and not specific to 3-Chloro-5-methylisothiazole itself, as direct studies were not identified.

| Parameter | Description | Typical Calculated Value/Finding | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influences bioactivity; organization of compounds based on this value. | bohrium.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influences bioactivity; organization of compounds based on this value. | bohrium.com |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap generally implies higher reactivity. | bohrium.com |

| Global Hardness (η) | Resistance to change in electron distribution. | Calculated to assess chemical reactivity. | bohrium.com |

| Electrophilicity (ω) | A measure of a molecule's ability to accept electrons. | Calculated to assess toxicity and reactivity. | bohrium.com |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. | N/A |

Molecular Docking Simulations for Ligand-Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). bohrium.comtandfonline.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of 5-chloro-3-methylisothiazole, docking studies have been performed to explore their potential as anticancer agents. researchgate.netmdpi.com In these simulations, the isothiazole derivative is placed into the binding site of a target protein, and its binding affinity is calculated, often expressed as a binding energy score (in kcal/mol). tandfonline.com Lower binding energy values typically indicate a more stable and favorable interaction.

For instance, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have been evaluated for their antiproliferative activity. researchgate.netmdpi.com Molecular docking studies on these compounds can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. researchgate.net These studies help to explain the observed biological activity and provide a rational basis for designing more potent inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for Thiazole (B1198619)/Isothiazole Derivatives Note: This table illustrates typical data obtained from docking studies. The specific targets and compounds are from studies on related heterocyclic structures.

| Compound Type | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | Tubulin (Colchicine Site) | -13.88 to -14.50 | (Not specified) | nih.gov |

| 5-methylthiazole Derivatives | EGFR Tyrosine Kinase (1M17) | -8.9 | (Not specified) | tandfonline.com |

| Pyrazole-thiazole Hybrids | Urate Oxidase (1R4U) | High scores reported | Interacts with amino acids of 1r4u | bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR models can be developed using 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., molecular shape, electrostatic fields). 3D-QSAR models are particularly powerful as they consider the three-dimensional conformation of the molecules. tandfonline.com

For derivatives of 5-chloro-3-methylisothiazole, 3D-QSAR studies have been conducted to understand the structural requirements for inhibitory activity against cancer cell lines. researchgate.net In these analyses, a series of related compounds with known activities are spatially aligned, and various molecular fields are calculated. Statistical methods are then used to build a model that correlates these fields with biological activity. The resulting 3D contour maps can suggest that bulky or long-chain substitutions at certain positions on the core structure decrease inhibitory activity, while the presence of a hydrogen bond donor or electronegative substitutions at other positions enhances activity. researchgate.net

CoMFA is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic properties. tandfonline.comsci-hub.se The output of a CoMFA study is a set of contour maps that visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. sci-hub.se

Steric Contour Maps : These maps show regions where bulky groups are favored (typically colored green) or disfavored (typically colored yellow) for activity. sci-hub.se

Electrostatic Contour Maps : These maps indicate regions where positive charge is favored (blue contours) or negative charge is favored (red contours). sci-hub.se

For heterocyclic compounds, CoMFA models provide valuable guidance for synthetic chemists to design new analogues with improved potency by adding or removing functional groups in the regions highlighted by the contour maps. sci-hub.semdpi.comnih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is instrumental in elucidating complex reaction mechanisms, allowing researchers to study pathways and structures that are difficult or impossible to observe experimentally. elsevierpure.com By calculating the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. nih.gov

For isothiazoles, computational methods can model reactions such as nucleophilic substitutions. thieme-connect.com The presence of chlorine atoms on the isothiazole ring makes it susceptible to such reactions. thieme-connect.com Theoretical calculations can determine the activation energies for different possible pathways, predicting the most likely reaction product. For example, DFT calculations can model the charge distribution and transition states to predict the regioselectivity of heterocyclization reactions involving the isothiazole core.

The characterization of the transition state—the highest energy point along the reaction coordinate—is a key achievement of these methods. nih.gov By calculating the geometry and vibrational frequencies of the transition state, researchers can confirm its nature (identified by a single imaginary frequency) and gain a deeper understanding of the bond-breaking and bond-forming processes that define the reaction. nih.gov

Pharmacological and Biological Activities of 3 Chloro 5 Methylisothiazole Derivatives

Anticancer and Antiproliferative Potentials

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with isothiazole (B42339) derivatives showing particular promise. mdpi.comnih.gov The structural versatility of the isothiazole ring allows for modifications that can enhance its interaction with biological targets, leading to potent antiproliferative effects.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. mdpi.comnih.gov These studies have demonstrated the cytotoxic potential of these compounds against biphenotypic B cell myelomonocytic leukemia (MV4-11), breast adenocarcinoma (MCF-7), and colon adenocarcinoma cell lines, including both doxorubicin-sensitive (LoVo) and doxorubicin-resistant (LoVo/DX) variants. mdpi.comnih.gov

One of the most active compounds identified is 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide, which exhibited significant antiproliferative activity across all tested cancer cell lines. mdpi.com Notably, this compound demonstrated a degree of selectivity, showing lower activity against the normal, non-tumorigenic epithelial cell line MCF-10A compared to the cancer cell lines. mdpi.com This suggests a potential therapeutic window for these derivatives. The antiproliferative activity was assessed using established methods such as the MTT and SRB assays. mdpi.comnih.gov

Table 1: Antiproliferative Activity of a Key 3-Chloro-5-methylisothiazole Derivative

| Cell Line | Type | IC₅₀ (µg/mL) |

|---|---|---|

| MV4-11 | Biphenotypic B cell myelomonocytic leukemia | Data Not Specified |

| MCF-7 | Breast adenocarcinoma | Data Not Specified |

| LoVo | Colon adenocarcinoma (doxorubicin-sensitive) | Data Not Specified |

| LoVo/DX | Colon adenocarcinoma (doxorubicin-resistant) | Data Not Specified |

| MCF-10A | Normal breast epithelial | Higher than cancer cell lines |

IC₅₀ represents the concentration of a compound that inhibits 50% of cell proliferation. Data is based on in vitro studies.

Investigations into Molecular Mechanisms of Action and Target Identification

The anticancer effects of this compound derivatives are believed to stem from their interaction with various molecular targets crucial for cancer cell survival and proliferation. nih.gov While detailed mechanisms for all derivatives are still under investigation, the broader class of isothiazole compounds has been shown to induce apoptosis in cancer cells. researchgate.net For instance, some isothiazole derivatives have been found to trigger caspase-independent apoptosis in hepatocellular carcinoma cells. researchgate.net The ongoing research aims to elucidate the specific pathways modulated by these compounds, which could involve the inhibition of key enzymes or the disruption of signaling cascades essential for tumor growth. nih.gov

Inhibition of Key Kinases (e.g., MEK1, MEK2, Chk1, Chk2, TrkA)

A significant aspect of the anticancer potential of isothiazole derivatives lies in their ability to inhibit various protein kinases. nih.gov Overexpression of kinases such as MEK1, MEK2, checkpoint kinases (Chk1 and Chk2), and tropomyosin receptor kinase A (TrkA) is often associated with the development and progression of cancer. nih.govresearchgate.net Isothiazole derivatives are being actively investigated as inhibitors of these kinases, representing a promising strategy for developing targeted cancer therapies. nih.gov The inhibition of these kinases can disrupt critical signaling pathways involved in cell cycle regulation, proliferation, and survival.

Histone Acetyltransferase (Tip60/KAT5) Modulation

Histone acetyltransferases (HATs), particularly Tip60 (also known as KAT5), have emerged as important targets in cancer therapy due to their role in regulating gene expression and DNA repair. nih.govnih.govnih.gov Dysregulation of Tip60 activity is linked to tumorigenesis. nih.govnih.gov Isothiazole derivatives are being explored for their potential to modulate Tip60 activity, which could offer a novel approach to cancer treatment by influencing chromatin structure and gene transcription in cancer cells. nih.gov Loss of Tip60 has been shown to cause cell cycle arrest, highlighting its potential as an anticancer drug target. nih.gov

Tyrosine Kinase Inhibitory Activities

Certain isothiazole derivatives have demonstrated potential as tyrosine kinase inhibitors. mdpi.comnih.gov For example, CP-547,632, a (3-aryl-4-carboxamido-isothiazol-3-yl)-carbamide, is a known tyrosine kinase inhibitor with antineoplastic activity. mdpi.comnih.gov This highlights the potential of the isothiazole scaffold in designing new and effective tyrosine kinase inhibitors for cancer treatment. Fms-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that is a frequent target in acute myeloid leukemia (AML), and inhibitors of FLT3 are actively being developed. nih.gov

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of this compound and related thiazole (B1198619) compounds have shown significant antimicrobial and antifungal activity. nih.govniscpr.res.inmdpi.com The isothiazole and thiazole rings are core structures in a variety of compounds that exhibit a broad spectrum of activity against bacteria and fungi. nih.govijpda.orgbohrium.com

The antimicrobial mechanism of some thiazole derivatives is thought to involve the inhibition of essential microbial enzymes, such as glucosamine-6-phosphate synthase (GlmS), which is vital for the synthesis of the microbial cell membrane. nih.govmdpi.com For antifungal activity, candidapepsin-1, an enzyme important in candidiasis infections, has been identified as a potential target. nih.govmdpi.com

Structure-activity relationship (SAR) studies have revealed that specific substitutions on the isothiazole or thiazole ring can significantly influence the antimicrobial and antifungal potency. nih.govniscpr.res.inmdpi.com For instance, the introduction of a 3-chloro substituent has been shown to selectively enhance antifungal activity against Candida albicans. nih.govmdpi.com Various synthesized derivatives have been tested against a range of microbial strains, including Gram-positive and Gram-negative bacteria, as well as different fungal species, demonstrating the versatility of this class of compounds in combating microbial infections. nih.govniscpr.res.in

Antibacterial Spectrum and Modes of Action

Isothiazole and its derivatives are recognized for their significant antimicrobial properties. Research has demonstrated that these compounds, including those derived from this compound, are effective against a variety of bacterial strains, even those that have developed resistance to multiple drugs.

The antibacterial efficacy of these derivatives is often attributed to their ability to interfere with essential microbial processes. For instance, some thiazole derivatives are thought to target glucosamine-6-phosphate synthase (GlmS), an enzyme crucial for the synthesis of the microbial cell membrane. mdpi.com

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antibacterial potency of these compounds. Modifications to the isothiazole ring structure have been shown to enhance their effectiveness against specific pathogens. For example, the introduction of certain substituents at reactive positions, such as a 4-carboxylic acid hydrazide in 5-chloro-3-methylisothiazole derivatives, can improve their binding to target proteins.

A study on a series of thiourea (B124793) derivatives of 1,3-thiazole revealed that compounds with a 3-chloro-4-fluorophenyl substitution exhibited the most potent activity against Gram-positive cocci. jst.go.jp Another study focusing on phenylthiazole compounds found that a lead compound and its five most potent derivatives retained their antimicrobial activity against vancomycin-resistant Staphylococcus aureus (VRSA) strains. nih.gov

Table 1: Antibacterial Activity of Selected Isothiazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value | Reference(s) |

|---|---|---|---|

| 3-chloro-4-fluorophenyl substituted thiourea derivative of 1,3-thiazole | Gram-positive cocci | Significant inhibition (MIC range: 2–32 µg/mL) | jst.go.jp |

| Phenylthiazole derivative 1 | Vancomycin-resistant S. aureus (VRSA) | MIC: 0.7 µg/mL | nih.gov |

| Phenylthiazole derivative 5 | Vancomycin-intermediate S. aureus (VISA) | MIC: 1.3–2.6 μg/mL | nih.gov |

| Phenylthiazole derivative 22b | Vancomycin-intermediate S. aureus (VISA) | MIC: 2.9–5.9 μg/mL | nih.gov |

| Phenylthiazole derivative 25 | Vancomycin-intermediate S. aureus (VISA) | MIC: 1.6 μg/mL | nih.gov |

| Phenylthiazole derivative 22c | Vancomycin-resistant S. aureus (VRSA) | MIC: 6.7 μg/mL | nih.gov |

Antifungal Properties and Activity against Specific Fungal Strains

In addition to their antibacterial effects, isothiazole derivatives have demonstrated notable antifungal properties. The structural similarities between fungal and human cells, both being eukaryotic, increase the likelihood that compounds targeting fundamental cellular processes will exhibit antifungal activity. nih.gov

Research has shown that certain thiazole derivatives can effectively inhibit the growth of various fungal strains. For example, some derivatives have been found to be active against Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. researchgate.net The mechanism of antifungal action for some of these compounds is believed to involve the targeting of candidapepsin-1, an enzyme important in candidiasis infections. mdpi.com

SAR studies have also been crucial in identifying the structural features that contribute to antifungal efficacy. For instance, it was found that 3-chloro and pentyl substitutions on the thiazole ring selectively increased antifungal activity against C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC Value | Reference(s) |

|---|---|---|---|

| Thiazolidinone derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide | C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | Excellent antifungal activity | researchgate.net |

| Thiazole derivative with 3-chloro substitution | C. albicans | Selectively increased activity | mdpi.com |

| Thiazole derivative with pentyl substitution | C. albicans | Selectively increased activity | mdpi.com |

| Compounds 4d, 4i, 4k, 4l, and 4m | Candida species | More effective than other derivatives against C. glabrata | acs.org |

Antiviral Activities of Isothiazole Derivatives

The antiviral potential of isothiazole derivatives has been an area of active investigation. nih.govscispace.comresearchgate.net Studies have explored the efficacy of these compounds against a range of both RNA and DNA viruses.

One study reported on the synthesis and antiviral activity of 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate. These compounds were found to be effective against HIV-1 (IIIB) and HIV-2 (ROD). nih.gov Further evaluation of these compounds revealed high selectivity indexes for poliovirus 1 and Echovirus 9. nih.gov Another compound, 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile, exhibited a broad spectrum of action against picornaviruses. nih.gov

In a different study, a series of imidazo[4,5-d]isothiazole nucleosides were synthesized and evaluated for their antiviral activity. However, none of these new nucleosides or their heterocyclic precursors showed selective activity against human cytomegalovirus (HCMV) or herpes simplex virus type 1 (HSV-1). acs.org

Research on thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold showed that one compound was active against HIV-1 and Coxsackievirus type B5. jst.go.jp

Anti-inflammatory Research and Mechanisms

Several studies have highlighted the anti-inflammatory potential of thiazole derivatives. researchgate.net The mechanism of action for these anti-inflammatory effects is often linked to the inhibition of key enzymes involved in the inflammatory cascade.

Some thiazole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial for the production of prostaglandins, key mediators of inflammation. The arachidonic acid pathway, which involves both lipoxygenase (LOX) and COX enzymes, is a primary target for many anti-inflammatory drugs, and some thiazole derivatives have shown potent activity in blocking 5-lipoxygenase (5-LOX) and COX-2. researchgate.net

A study on organosilicon-containing thiazole derivatives found that they could protect against carrageenin-induced edema in vivo. nih.gov Specifically, 3-(4-trimethylsiloxypiperidin-1-yl)-N-(thiazol-2-yl)-propionamide and 2-amino-3-(γ-trimethylsilylpropyl)thiazolium iodide exhibited significant anti-inflammatory activity. nih.gov Furthermore, research on 3,5-dihydroxycinnamic acid derivatives, which can be related to the broader class of compounds with anti-inflammatory action, showed that some of these compounds had a pronounced anti-inflammatory effect by reducing the synthesis of pro-inflammatory cytokines and inhibiting COX-2 and 5-LOX. nih.gov

Immunomodulatory Effects, including Immunosuppressive Activity

Isothiazole derivatives have also been investigated for their ability to modulate the immune system. scispace.com Some of these compounds have exhibited immunosuppressive properties, suggesting their potential use in conditions where a dampened immune response is desirable.

For instance, vratizolin, an isothiazole derivative, has been shown to possess immunosuppressive action. scispace.com Another study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives, which share structural similarities with isothiazoles, revealed potent in vitro immunosuppressive activity. researchgate.net Frentizole, a benzothiazole (B30560) derivative, is another example of an immunosuppressive drug that has been studied for its various biological activities. semanticscholar.org

The immunomodulatory effects of these compounds can be complex, with some derivatives showing immunostimulatory properties under certain conditions. researchgate.net The precise mechanisms underlying these effects are still under investigation but are of great interest for the development of new therapies for autoimmune diseases and other immune-related disorders.

Exploration of Other Noteworthy Biological Activities

Inhibition of Nuclear Bile Acid Receptor FXR for Liver Disease Therapeutics

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a key regulator of bile acid and lipid metabolism. researchgate.netfrontiersin.org As such, it has emerged as a promising therapeutic target for various liver diseases, including cholestasis and non-alcoholic steatohepatitis (NASH). frontiersin.orgacs.org

Isothiazole and isoxazole (B147169) derivatives have been explored as modulators of FXR activity. researchgate.net While many developed compounds are FXR agonists, designed to mimic the effects of natural bile acids, the potential for FXR inhibition in specific contexts is also being considered. The activation of FXR is known to protect the liver from the harmful effects of bile acid accumulation. acs.org

The development of non-steroidal FXR agonists, many of which incorporate an isoxazole or a related heterocyclic core, has been a major focus of research. researchgate.net These synthetic compounds aim to offer improved pharmacological properties over endogenous bile acids. For example, GW4064 was one of the first non-steroidal FXR agonists developed. researchgate.net More recently, tropifexor (B611488) (LJN452) has been identified as a highly potent non-bile acid FXR agonist for the treatment of cholestatic liver diseases and NASH. acs.org The therapeutic potential of these compounds lies in their ability to reduce liver steatosis, inflammation, and fibrosis by suppressing lipogenesis and promoting triglyceride clearance. acs.org

Competitive Antagonism of Insect GABA Receptors

Gamma-aminobutyric acid (GABA) receptors are critical targets for insecticides, and certain isothiazole derivatives have been identified as competitive antagonists of these receptors in insects. google.comthieme-connect.com Studies have investigated analogs of 5-(4-piperidyl)-3-isothiazolol (Thio-4-PIOL), a partial agonist of the GABA-A receptor, to explore their antagonistic properties at insect GABA receptors. google.com

Initial research showed that Thio-4-PIOL itself exhibits weak antagonism at three different insect GABA receptors. google.com However, the introduction of bicyclic aromatic substituents at the 4-position of the isothiazole ring significantly enhanced this antagonistic activity. google.com Specifically, the 2-naphthyl and 3-biphenylyl analogs demonstrated potent antagonist effects, with half-maximal inhibitory concentrations (IC50) in the low micromolar range. google.com Further investigation of the 2-naphthyl analog revealed that it causes a parallel rightward shift in the GABA concentration-response curve, a characteristic hallmark of competitive antagonism. google.com This indicates that these derivatives likely compete with GABA for the same binding site on the receptor. google.com Although these compounds displayed potent receptor activity, they exhibited only weak insecticidal effects against houseflies. google.com

These findings suggest that the orthosteric site—the primary binding site for the endogenous ligand—of insect GABA receptors is a viable target for developing new insecticides based on the isothiazole scaffold. google.com

| Derivative | Target Receptor | Activity | IC50 (µM) |

| Thio-4-PIOL | Insect GABA Receptors | Weak Antagonism | Not specified |

| 2-Naphthyl analog | Insect GABA Receptors | Competitive Antagonism | Low micromolar range |

| 3-Biphenylyl analog | Insect GABA Receptors | Antagonism | Low micromolar range |

This table summarizes the antagonistic activity of Thio-4-PIOL derivatives on insect GABA receptors. Data sourced from research on 4-substituted analogs expressed in Drosophila S2 cells or Xenopus oocytes. google.com

Plant Growth Regulation Properties

Isothiazole derivatives have been identified as effective plant growth regulators. thieme-connect.com A prominent example within the broader class of chlorinated isothiazoles is Isotianil, a compound that functions as a plant defense inducer or activator. medchemexpress.com Unlike traditional fungicides, Isotianil does not possess direct antimicrobial toxicity against pathogenic fungi and bacteria. Instead, its regulatory activity stems from its ability to activate the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR). herts.ac.uk

The application of Isotianil "primes" the plant, enabling a more robust and rapid response upon pathogen attack. This mechanism involves the induction and accumulation of endogenous plant resistance-related enzymes, such as lipoxygenase, phenylalanine ammonia (B1221849) lyase, and chitinase (B1577495) in rice tissues. medchemexpress.com It also enhances the expression of resistance-related genes, including WRKY45, which is a key transcription factor in the salicylic (B10762653) acid (SA) signaling pathway that contributes to resistance against pathogens like the rice blast fungus, Magnaporthe oryzae. medchemexpress.com

By stimulating the host's internal defense pathways rather than acting directly on the pathogen, Isotianil serves as a valuable tool for modern crop protection, promoting healthier growth and helping to shield plants from disease. researchgate.net

Detailed Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

Detailed Structure-Activity Relationship (SAR) studies have been conducted on bioactive derivatives of 5-chloro-3-methylisothiazole, particularly focusing on a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides synthesized for their potential antiproliferative activity. herts.ac.ukresearchgate.netgoogle.com These studies systematically modified the substituent at the 4-position of the isothiazole ring to understand how structural changes impact biological efficacy against various human cancer cell lines. herts.ac.ukresearchgate.net

The core structure, 5-chloro-3-methylisothiazole-4-carbohydrazide, served as the scaffold for creating new derivatives through reaction with various carbonyl compounds. herts.ac.ukresearchgate.net The resulting N'-substituted hydrazides were then evaluated for their ability to inhibit the proliferation of cell lines including human leukemia (MV4-11), colon adenocarcinoma (LoVo and LoVo/DX), and breast adenocarcinoma (MCF-7), as well as a non-cancerous mammary gland cell line (MCF-10A) to assess selectivity. herts.ac.ukgoogle.com

The research revealed that the nature of the N'-substituent is critical for the antiproliferative effect. herts.ac.ukresearchgate.net Among the tested compounds, 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide (compound 3 in the referenced study) emerged as the most active derivative across all tested cancer cell lines. herts.ac.ukgoogle.com This compound showed significantly higher activity compared to other derivatives in the series and demonstrated a degree of selectivity, with almost two times lower activity towards the normal MCF-10A cell line compared to the cancer cell lines. herts.ac.uk The presence of substituents at the meta position of the phenyl ring near the azomethine group was also noted in the most active compounds. herts.ac.uk

The table below details the in-vitro antiproliferative activity (IC50) of a selection of these derivatives.

| Compound ID | N'-Substituent Structure | MV4-11 (IC50 µg/mL) | LoVo (IC50 µg/mL) | LoVo/DX (IC50 µg/mL) | MCF-7 (IC50 µg/mL) | MCF-10A (IC50 µg/mL) |

| 1 | Ethyl-5-chloro-3-methylisothiazole-4-carboxylate | >80 | - | - | - | - |

| 2 | 5-chloro-3-methylisothiazole-4-carbohydrazide | >80 | 44.13 | 49.34 | 43.19 | 40.54 |

| 3 | 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | 4.4 | 12.01 | 14.32 | 10.11 | 19.98 |

| 4 | 5-chloro-N'-(4-hydroxybenzylidene)-3-methylisothiazole-4-carbohydrazide | 19.3 | 29.87 | 31.98 | 29.14 | 30.11 |

| 5 | 5-chloro-N'-(4-methoxybenzylidene)-3-methylisothiazole-4-carbohydrazide | 13.9 | 24.33 | 29.89 | 21.09 | 25.43 |

| 6 | 5-chloro-N'-(4-chlorobenzylidene)-3-methylisothiazole-4-carbohydrazide | 34.6 | 39.87 | 42.11 | 38.78 | 40.23 |

| 7 | N'-(4-bromobenzylidene)-5-chloro-3-methylisothiazole-4-carbohydrazide | 26.8 | 31.23 | 33.43 | 30.21 | 32.14 |

| 8 | 5-chloro-3-methyl-N'-(4-nitrobenzylidene)isothiazole-4-carbohydrazide | 29.8 | 36.54 | 38.98 | 35.43 | 37.87 |

| 9 | 5-chloro-N'-(2,4-dichlorobenzylidene)-3-methylisothiazole-4-carbohydrazide | >80 | 45.32 | 48.76 | 44.32 | 46.54 |

| 10 | 5-chloro-N'-(furan-2-ylmethylene)-3-methylisothiazole-4-carbohydrazide | >80 | 47.65 | 50.12 | 46.54 | 48.98 |

| 11 | 5-chloro-3-methyl-N'-(thiophen-2-ylmethylene)isothiazole-4-carbohydrazide | >80 | 49.87 | 52.34 | 48.76 | 51.23 |

This table presents the antiproliferative activities of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. Data sourced from in-vitro studies on human cancer and normal cell lines. herts.ac.ukresearchgate.net

Research Applications of 3 Chloro 5 Methylisothiazole in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Compound Development

3-Chloro-5-methylisothiazole has been identified as a valuable precursor in the synthesis of novel compounds with potential therapeutic applications. A notable area of research involves its use in the development of agents with antiproliferative activity.

Detailed research has been conducted on the synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. In these studies, 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, derived from this compound, serves as a key intermediate. This intermediate undergoes a nucleophilic addition reaction with various carbonyl compounds to yield a series of N'-substituted derivatives. The resulting compounds have been evaluated for their potential anticancer activity against various human cancer cell lines.

One particular derivative, 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, demonstrated significant antiproliferative activity against human biphenotypic B cell myelomonocytic leukemia MV4-11, human colon adenocarcinoma cell lines (LoVo and LoVo/DX), and breast adenocarcinoma (MCF-7). The activity of these synthesized derivatives is primarily associated with the presence of the -N=CH group with an appropriately sized and shaped substituent. This research highlights the importance of the this compound scaffold in the design and synthesis of new compounds with potential applications in oncology.

| Compound | Target Cell Line | Activity |

|---|---|---|

| 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | Human Leukemia MV4-11 | Highest activity among tested derivatives |

| 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | Human Colon Adenocarcinoma (LoVo & LoVo/DX) | Significant antiproliferative effects |

| 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | Human Breast Adenocarcinoma (MCF-7) | Notable antiproliferative activity |

Building Block in Agrochemical Synthesis (Pesticides, Fungicides, Herbicides)

The isothiazole (B42339) core is a recognized toxophore in a number of agrochemicals, and chloro-substituted derivatives are important intermediates in their synthesis. While direct examples of the use of this compound in commercial pesticides are not extensively documented in publicly available literature, the application of closely related chloro-isothiazole compounds underscores the importance of this chemical class in the agrochemical industry.

In the realm of fungicides, for instance, a molecular design approach has led to the development of novel imidazole-based fungicides derived from a 3,4-dichloroisothiazole core. These compounds have shown broad-spectrum antifungal activities, comparable to commercial products. Their mode of action is believed to be similar to that of established fungicides like tioconazole (B1681320) and imazalil, involving the inhibition of the cytochrome P450-dependent sterol 14α-demethylase.

Furthermore, the broader class of thiazole (B1198619) derivatives, which share structural similarities with isothiazoles, are well-established as crucial intermediates in the production of pesticides. For example, 2-chloro-5-chloromethyl-1,3-thiazole is a key intermediate in the synthesis of neonicotinoid insecticides such as thiamethoxam (B1682794) and clothianidin. epo.org These insecticides are known for their high efficiency, broad spectrum, and low toxicity. epo.org The synthesis of such thiazole intermediates often involves multi-step processes where a chlorinated thiazole ring is a key structural element. google.com

The utility of these halogenated heterocycles as building blocks in agrochemical synthesis is a testament to the potential of compounds like this compound to serve as precursors for new and effective crop protection agents.

Role in the Production of Specialty Chemicals

Isothiazole derivatives, particularly isothiazolinones, have carved out a significant niche in the specialty chemicals market, primarily as potent biocides and preservatives. While this compound itself is a specific chemical entity, the broader class of chloromethylisothiazolinones are the active ingredients in widely used commercial biocidal formulations. These compounds are effective at very low concentrations in controlling the growth of a wide range of microorganisms, including bacteria, fungi, and algae.

Their application spans a multitude of industrial and consumer products where water is present, creating a potential for microbial contamination. These include:

Water treatment: In industrial cooling towers, pulp and paper mills, and other recirculating water systems to prevent biofouling.

Paints and Coatings: As in-can preservatives to prevent spoilage and as film preservatives to protect the dried coating from microbial attack.

Adhesives and Sealants: To maintain product integrity and prevent microbial degradation.

Metalworking Fluids: To control microbial growth that can lead to fluid breakdown and corrosion.

Personal Care Products: In some rinse-off products like shampoos and conditioners, though their use is regulated due to potential for skin sensitization.

The efficacy of these isothiazolinone-based biocides stems from their ability to rapidly inhibit microbial growth and metabolism, followed by irreversible cell damage. The presence of the chlorine atom on the isothiazole ring is crucial for their biocidal activity. Thus, this compound can be considered a fundamental structural unit within this important class of specialty chemicals.

Catalysis in Organic Reactions (e.g., Cross-Coupling Reactions)

The direct application of this compound as a catalyst in organic reactions, such as cross-coupling reactions, is not well-documented in the scientific literature. Typically, in the context of cross-coupling reactions like the Suzuki-Miyaura reaction, isothiazole derivatives themselves are more commonly used as substrates rather than catalysts. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize various substituted isothiazoles.

While some research has explored the use of palladium(II) complexes with substituted isothiazole ligands as catalysts for cross-coupling reactions, this represents a different role for the isothiazole moiety. In such cases, the isothiazole derivative is part of a larger catalyst complex, where it influences the catalytic activity of the metal center (e.g., palladium), but it is not the catalyst itself.

Therefore, based on available research, there is no clear evidence to suggest that this compound functions as a catalyst in its own right for organic reactions like cross-coupling. Its primary role in advanced chemical synthesis appears to be that of a reactive intermediate and a building block for the construction of more complex molecules.

Future Research Directions and Translational Perspectives for 3 Chloro 5 Methylisothiazole

Innovations in Sustainable and Scalable Synthetic Pathways

The industrial viability and environmental footprint of chemical compounds are heavily dependent on their synthetic routes. For 3-Chloro-5-methylisothiazole and its derivatives, future research is focused on developing greener, more efficient, and scalable synthesis protocols. Traditional methods for synthesizing related heterocyclic compounds often rely on harsh reagents and solvents. For instance, the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole has faced challenges such as equipment corrosion and environmental pollution from the use of agents like sulfonyl chloride. patsnap.com

Innovations are moving towards addressing these issues. One promising approach is the use of electrochemistry, which has been applied to the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole by performing electrolytic chlorination in a single-chamber tank, a method that mitigates corrosion and pollution. patsnap.com Another avenue of sustainable chemistry is the application of biocatalysts. For example, an eco-friendly synthesis of thiazole (B1198619) derivatives has been achieved using a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation, offering high yields and mild reaction conditions. mdpi.com Adapting such methodologies—including phase transfer catalysis, ultrasonic-assisted synthesis, and the use of greener solvents and recyclable catalysts—to the synthesis of this compound could significantly improve the sustainability and scalability of its production. Future efforts will likely concentrate on one-pot syntheses and continuous flow processes to streamline manufacturing and reduce waste. patsnap.com

In-depth Exploration of Novel Biological Targets and Mechanisms of Action